molecular formula C13H11B B3035047 2-Bromo-4-methylbiphenyl CAS No. 29180-98-1

2-Bromo-4-methylbiphenyl

Cat. No.: B3035047
CAS No.: 29180-98-1
M. Wt: 247.13 g/mol
InChI Key: XDYCDJHYKHJOQA-UHFFFAOYSA-N
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Description

2-Bromo-4-methylbiphenyl is an organic compound with the molecular formula C13H11Br. It is a derivative of biphenyl, where a bromine atom is substituted at the second position and a methyl group at the fourth position on the aromatic ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-4-methylbiphenyl can be synthesized through several methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid. For instance, this compound can be synthesized from 3,4-dibromotoluene and phenylboronic acid using bis(1,5-cyclooctadiene)nickel(0), potassium phosphate, and tricyclohexylphosphine in tetrahydrofuran under an inert atmosphere .

Industrial Production Methods: The industrial production of this compound typically involves the bromination of 4-methylbiphenyl using bromine or other brominating agents such as sodium bromate and sodium bromide in the presence of concentrated sulfuric acid. The reaction is carried out at controlled temperatures (0-50°C) to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-methylbiphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It participates in coupling reactions such as the Suzuki–Miyaura coupling to form biaryl compounds.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts, arylboronic acids, and bases like potassium phosphate.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products:

Scientific Research Applications

2-Bromo-4-methylbiphenyl is widely used in scientific research and industrial applications:

Mechanism of Action

The mechanism of action of 2-Bromo-4-methylbiphenyl involves its interaction with specific molecular targets and pathways. In organic synthesis, it acts as a reactive intermediate, facilitating the formation of carbon-carbon bonds through coupling reactions. The bromine atom’s presence enhances the compound’s reactivity, making it a valuable reagent in various chemical transformations .

Comparison with Similar Compounds

    2-Bromo-4-methylphenol: Similar in structure but with a hydroxyl group instead of a biphenyl moiety.

    2-Bromo-4-methylpropiophenone: Another brominated aromatic compound with a different functional group.

Uniqueness: 2-Bromo-4-methylbiphenyl is unique due to its biphenyl structure, which imparts distinct chemical properties and reactivity compared to other brominated aromatic compounds. Its ability to participate in various coupling reactions and serve as a precursor for complex organic molecules highlights its versatility and importance in synthetic chemistry .

Properties

IUPAC Name

2-bromo-4-methyl-1-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Br/c1-10-7-8-12(13(14)9-10)11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYCDJHYKHJOQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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